D-(-)-4-Hydroxyphenyl-d4-glycine

Overview

Description

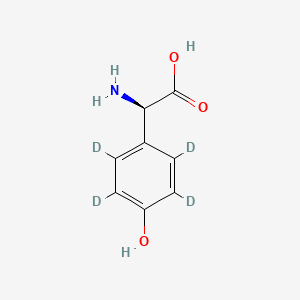

D-(-)-4-Hydroxyphenyl-d4-glycine (CAS No. 1217854-79-9) is a deuterated isotopologue of 4-Hydroxy-D-phenylglycine, where four hydrogen atoms are replaced with deuterium (d4) at the phenyl ring . This compound is primarily utilized as a labeled standard in pharmaceutical research, particularly in the analysis of amoxicillin impurities and metabolic studies due to its isotopic stability . Its molecular formula is C₈H₅D₄NO₃, with a molecular weight of ~171.20 g/mol (exact mass depends on deuterium substitution sites). The deuterium labeling enhances its utility in mass spectrometry and NMR-based assays by reducing background interference .

The non-deuterated parent compound, 4-Hydroxy-D-phenylglycine (CAS 22818-40-2), is a chiral amino acid derivative with a molecular formula of C₈H₉NO₃ and a molecular weight of 167.16 g/mol . It is a key intermediate in the synthesis of β-lactam antibiotics, such as amoxicillin, and exhibits optical activity ([α]²³/D = −158±3° in 1 M HCl) . Its solubility profile includes sparing solubility in water but high solubility in mineral acids and bases, with a melting point of 240°C (decomposition) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-(-)-4-Hydroxyphenyl-d4-glycine typically involves the incorporation of deuterium atoms into the 4-hydroxyphenylglycine molecule. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterated reagents under controlled conditions. This process often requires the use of a deuterium source, such as deuterium oxide (D2O), and a suitable catalyst to facilitate the exchange reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale deuteration processes, where the compound is synthesized in bulk using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the deuteration process, making it feasible for commercial production.

Chemical Reactions Analysis

Types of Reactions

D-(-)-4-Hydroxyphenyl-d4-glycine can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: The compound can be reduced to form deuterated derivatives with different functional groups.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce deuterated alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

D-(-)-4-Hydroxyphenyl-d4-glycine has several scientific research applications, including:

Chemistry: Used as a deuterated standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.

Biology: Employed in metabolic studies to trace biochemical pathways and understand enzyme kinetics.

Medicine: Investigated for its potential therapeutic effects and as a tool in drug development to study pharmacokinetics and drug metabolism.

Industry: Utilized in the production of deuterated compounds for various industrial applications, including the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of D-(-)-4-Hydroxyphenyl-d4-glycine involves its interaction with specific molecular targets and pathways. The deuterium atoms can influence the compound’s binding affinity and stability, affecting its biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Comparisons

The following table summarizes key differences between D-(-)-4-Hydroxyphenyl-d4-glycine and analogous compounds:

Key Research Findings

Deuterium Isotope Effects: The deuterated form (d4) exhibits reduced metabolic clearance compared to the non-deuterated variant, making it advantageous in tracer studies for prolonged detection .

Chlorine vs. Hydroxyl Substituents : D-4-Chlorophenylglycine HCl (CAS 108392-76-3) demonstrates higher electrophilicity due to the electron-withdrawing -Cl group, enhancing its reactivity in nucleophilic acyl substitutions for antibiotic synthesis . In contrast, the -OH group in 4-Hydroxy-D-phenylglycine facilitates hydrogen bonding, critical for enzymatic recognition in β-lactam production .

Esterification Impact : Methyl esterification of the carboxyl group (e.g., Methyl D-(-)-4-Hydroxy-phenylglycinate) increases lipophilicity, improving bioavailability in prodrug formulations .

Solubility and Stability: The non-deuterated 4-Hydroxy-D-phenylglycine decomposes at 240°C, while its deuterated counterpart shows similar thermal stability but distinct chromatographic retention times in analytical assays .

Biological Activity

D-(-)-4-Hydroxyphenyl-d4-glycine (CAS Number: 1217854-79-9) is a deuterated form of 4-hydroxyphenylglycine, recognized for its significant role in the pharmaceutical industry, particularly in the synthesis of semisynthetic β-lactam antibiotics such as amoxicillin and cefadroxil. This compound's biological activity is of great interest due to its potential applications in drug development and metabolic studies.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₅D₄NO₃ |

| Molecular Weight | 171.187 g/mol |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

This compound functions primarily as a precursor in the synthesis of β-lactam antibiotics. The incorporation of deuterium into the compound may influence its pharmacokinetic properties, potentially altering absorption, distribution, metabolism, and excretion (ADME) profiles. Studies have indicated that deuterated compounds can exhibit improved metabolic stability and reduced clearance rates compared to their non-deuterated counterparts .

Pharmacological Effects

- Antibiotic Synthesis : The compound is crucial in producing semisynthetic β-lactam antibiotics, which are widely used to treat bacterial infections. Its structural similarity to natural amino acids allows it to be incorporated into antibiotic scaffolds effectively.

- Neuromodulatory Properties : Research indicates that derivatives of 4-hydroxyphenylglycine may have neuromodulatory effects, influencing neurotransmitter systems in the brain. This is particularly relevant in studies examining the gut-brain axis and how microbiota can affect neuroactive compounds .

- Potential Therapeutic Uses : Preliminary studies suggest that compounds related to this compound might be explored for their roles in treating neurodegenerative diseases due to their interactions with neurotransmitter receptors .

Case Studies

- Antibiotic Efficacy : A study demonstrated that incorporating this compound into antibiotic formulations enhanced efficacy against resistant bacterial strains, highlighting its role as a valuable raw material in drug development .

- Metabolomic Profiling : In a metabolomic study involving germ-free mice, alterations in the levels of conjugated compounds were observed when this compound was administered, suggesting its influence on microbial metabolism and potential implications for gut health .

Research Findings

Recent investigations into this compound have focused on:

- Synthesis Optimization : Techniques for the efficient biocatalytic production of this compound have been developed using recombinant strains of bacteria, enhancing yields and purity levels .

- Deuteration Benefits : The introduction of deuterium has been shown to improve the stability and bioavailability of pharmaceutical compounds, making this compound a subject of interest for future drug design efforts .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for producing D-(-)-4-Hydroxyphenyl-d4-glycine with high chiral purity?

- Methodological Answer : The compound is synthesized via solution-phase peptide synthesis, with optical activity ([α]23/D −158±3° in 1 M HCl) serving as a critical indicator of enantiomeric purity . Deuterium incorporation at the α-carbon (C-2 position) requires isotopic labeling reagents like deuterated water (D₂O) or deuterated precursors under controlled pH and temperature. Reaction monitoring via chiral HPLC or circular dichroism (CD) spectroscopy ensures retention of stereochemical integrity .

Q. How should researchers verify the structural identity and isotopic purity of this compound?

- Methodological Answer : Use high-resolution mass spectrometry (HRMS) to confirm molecular mass (C₈H₅D₄NO₃) and deuterium incorporation (>98% isotopic purity). Nuclear magnetic resonance (NMR) spectroscopy, particularly ²H-NMR, quantifies deuterium distribution. Cross-validate with literature data from SciFinder or Reaxys for known analogs (e.g., non-deuterated form, CAS 22818-40-2) .

Q. What are the primary applications of this compound in peptide synthesis?

- Methodological Answer : As a chiral building block, it is used to introduce deuterium labels into peptide backbones for metabolic stability studies. Its 4-hydroxyphenyl group enhances solubility in aqueous buffers, making it suitable for solid-phase synthesis protocols. Optimize coupling efficiency using carbodiimide activators (e.g., EDC/HOBt) and monitor via LC-MS .

Advanced Research Questions

Q. How do deuterium kinetic isotope effects (KIEs) influence the stability and reactivity of this compound in enzymatic assays?

- Methodological Answer : Deuterium at the α-carbon reduces bond vibration frequencies, potentially altering enzyme-substrate interactions. Quantify KIEs using competitive assays with non-deuterated analogs. Monitor reaction rates via stopped-flow spectroscopy or isotopic ratio mass spectrometry (IRMS). Note that KIEs >1.0 indicate rate-limiting steps involving C-H(D) bond cleavage .

Q. How can researchers resolve contradictions in reported melting points (e.g., 240°C decomposition vs. lower values in some studies)?

- Methodological Answer : Discrepancies arise from impurities or varying heating rates. Perform differential scanning calorimetry (DSC) at controlled ramp rates (e.g., 5°C/min) to identify decomposition onset. Compare results with thermogravimetric analysis (TGA) to isolate degradation steps. Cross-reference purity data (≥98% by HPLC) from synthesis batches .

Q. What statistical methods are recommended for analyzing dose-response data involving deuterated vs. non-deuterated analogs?

- Methodological Answer : Use nonlinear regression (e.g., Hill equation) to model IC₅₀/EC₅₀ values. Compare deuterated/non-deuterated groups via ANOVA with post-hoc Tukey tests. Report uncertainties (e.g., 95% confidence intervals) and validate assumptions (normality, homoscedasticity) using Shapiro-Wilk and Levene’s tests .

Q. How can isotopic labeling with this compound improve tracer studies in pharmacokinetics?

- Methodological Answer : Incorporate the compound into peptide tracers for mass spectrometry-based quantification. Use parallel reaction monitoring (PRM) to track deuterium retention in vivo. Optimize LC-MS/MS parameters (e.g., collision energy) to distinguish labeled/unlabeled fragments. Validate with stable isotope internal standards .

Q. Methodological Design & Ethical Considerations

Q. What frameworks (e.g., FINER, PICO) are suitable for designing studies involving this compound?

- Methodological Answer : Apply FINER criteria to ensure questions are Feasible (e.g., isotopic synthesis scalability), Interesting (e.g., novel metabolic insights), Novel (e.g., unexplored KIEs), Ethical (proper deuterium waste disposal), and Relevant (therapeutic peptide optimization). For PICO, define Population (e.g., enzyme systems), Intervention (deuterated peptide), Comparison (non-deuterated), and Outcomes (stability metrics) .

Q. What safety protocols are critical when handling deuterated compounds?

- Methodological Answer : Store deuterated waste separately from non-hazardous materials. Collaborate with certified waste management services for isotopic disposal. Use gloveboxes for synthesis to minimize atmospheric exchange. Document deuterium leakage risks in institutional safety reviews .

Q. How can researchers address conflicting data on optical activity in different solvent systems?

Properties

IUPAC Name |

(2R)-2-amino-2-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c9-7(8(11)12)5-1-3-6(10)4-2-5/h1-4,7,10H,9H2,(H,11,12)/t7-/m1/s1/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJCWONGJFPCTTL-WANRPFKGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[C@H](C(=O)O)N)[2H])[2H])O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40675953 | |

| Record name | (2R)-Amino[4-hydroxy(~2~H_4_)phenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217854-79-9 | |

| Record name | (2R)-Amino[4-hydroxy(~2~H_4_)phenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.